![molecular formula C21H19NO5 B14286906 1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 114656-74-5](/img/structure/B14286906.png)
1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The reaction proceeds via a Schiff base formation, resulting in the desired compound .
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst. Solvents such as ethanol or methanol are commonly employed. The product can be isolated through recrystallization or column chromatography.
Industrial Production Methods: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Des Réactions Chimiques
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups may be reduced to amino groups, leading to the formation of corresponding amines.
Substitution: Halogenation reactions can occur, replacing hydrogen atoms with halogens (e.g., chlorine or bromine).
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common reagents and conditions depend on the specific reaction type. For example, reduction with a reducing agent like sodium borohydride or catalytic hydrogenation can convert the nitro groups to amines.
Applications De Recherche Scientifique
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene finds applications in:
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Materials Science: Its unique structure may contribute to novel materials with specific properties.
Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Mécanisme D'action
The compound’s mechanism of action remains an area of ongoing research. It may interact with cellular components, affecting gene expression, enzyme activity, or signaling pathways.
Comparaison Avec Des Composés Similaires
1,1’-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene shares similarities with other bis(oxymethylene) derivatives. its specific substitution pattern and aromatic core distinguish it from related compounds.
Propriétés
Numéro CAS |
114656-74-5 |
|---|---|
Formule moléculaire |
C21H19NO5 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-methoxy-4-nitro-2,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19NO5/c1-25-20-13-19(26-14-16-8-4-2-5-9-16)18(22(23)24)12-21(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Clé InChI |
LLHUKXCQPOGJOX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



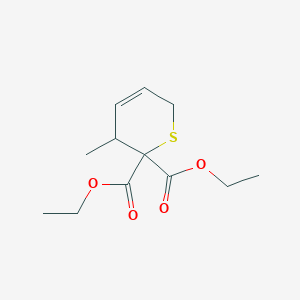


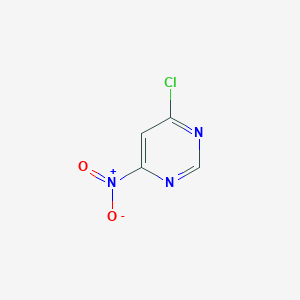
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
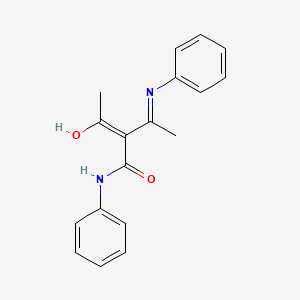
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)


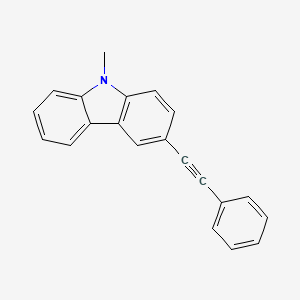
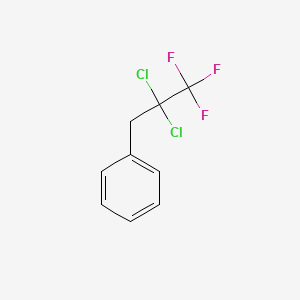
![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
